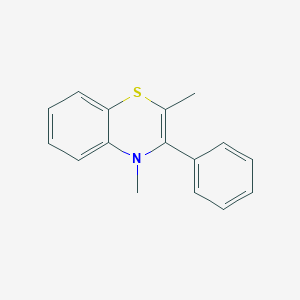
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is a chemical compound with the molecular formula C13H18O3Si. It is characterized by the presence of an acetic acid group and a benzene ring substituted with a trimethylsilylethynyl group and two hydroxyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol typically involves the following steps:
Formation of the Trimethylsilylethynyl Group: This step involves the reaction of a suitable precursor with trimethylsilylacetylene under specific conditions to introduce the trimethylsilylethynyl group.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, often involving the use of protective groups to ensure selective functionalization.
Final Assembly: The final step involves the coupling of the acetic acid group with the benzene ring substituted with the trimethylsilylethynyl group and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group and hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid–2-[(trimethylsilyl)ethynyl]benzene-1,4-diol (2/1): A closely related compound with similar structural features.
Phenylboronic esters: Compounds with boronic ester groups that exhibit similar reactivity and are used in similar applications.
Uniqueness
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is unique due to the presence of both the trimethylsilylethynyl group and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
827624-45-3 |
|---|---|
Molekularformel |
C15H22O6Si |
Molekulargewicht |
326.42 g/mol |
IUPAC-Name |
acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H14O2Si.2C2H4O2/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13;2*1-2(3)4/h4-5,8,12-13H,1-3H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
GGDMAZULJCDAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CC1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)

![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)


![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
